Oganomycin GG
Description
Oganomycin GG (chemical name: 7β-(D-5-amino-5-carboxyvaleramido)-3-hydroxymethyl-7α-methoxy-3-cephem-4-carboxylic acid) is a cephalosporin-derived intermediate compound critical for synthesizing advanced antimicrobial agents. It is produced via a hybrid fermentation-chemical synthesis approach involving Streptomyces bacteria and Torulopsis yeast esterase . The compound’s structural backbone includes a 7α-methoxy group and a 3-hydroxymethyl substituent, which enhance its stability and bioactivity against β-lactamase-producing pathogens. This compound serves as a precursor for semisynthetic cephamycin antibiotics, with applications targeting multidrug-resistant bacterial infections.
Properties
Molecular Formula |
C16H20N6O7S2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(6R,7S)-7-(4-carboxybutanoylamino)-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H20N6O7S2/c1-21-15(18-19-20-21)31-7-8-6-30-14-16(29-2,13(28)22(14)11(8)12(26)27)17-9(23)4-3-5-10(24)25/h14H,3-7H2,1-2H3,(H,17,23)(H,24,25)(H,26,27)/t14-,16+/m1/s1 |
InChI Key |
QAHKQAVIGXLCHC-ZBFHGGJFSA-N |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CCCC(=O)O)OC)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CCCC(=O)O)OC)SC2)C(=O)O |
Synonyms |
oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oganomycin GG belongs to the cephamycin family, sharing core structural features with related compounds but differing in functional groups and synthetic pathways. Below is a comparative analysis with two closely related analogs: Cephamycin II (general formula II) and Oganomycin E (formula III).
Table 1: Structural and Functional Comparison
Key Differences
3-Position Functionalization: this compound and Oganomycin E both feature a hydroxymethyl group at the 3-position, which enhances water solubility and enzymatic stability. In contrast, Cephamycin II contains an ester-linked alkanoylacetyloxymethyl group, requiring hydrolysis (via Torulopsis esterase) for bioactivation . This structural distinction makes this compound/Oganomycin E more pharmacologically active without additional processing.
Synthetic Efficiency: The hybrid fermentation method for this compound achieves a 5× higher concentration (vs. traditional approaches) by eliminating intermediate isolation steps. Cephamycin II, however, accumulates as a byproduct during fermentation and must undergo hydrolysis to yield Oganomycin E, adding complexity .
Biological Activity: this compound’s hydroxymethyl group confers resistance to β-lactamase enzymes, a significant advantage over ester-containing analogs like Cephamycin II, which are prone to enzymatic degradation .
Comparison with Functionally Similar Compounds
This compound’s functional analogs include cefoxitin and cefotetan, both 7α-methoxy cephalosporins used clinically.
Table 2: Functional Comparison with Clinical Cephamycins
Key Insights
- This compound’s hydroxymethyl group at the 3-position differentiates it from cefoxitin (carbamoyl) and cefotetan (methylthiotetrazole), which are bulkier and less metabolically stable.
- While cefoxitin and cefotetan are FDA-approved drugs, this compound remains a preclinical intermediate.
Research Findings and Limitations
Recent studies highlight this compound’s 5× improved fermentation yield over conventional cephamycin production methods, attributed to Torulopsis esterase-mediated hydrolysis efficiency . However, comparative data on its pharmacokinetics or toxicity remain unpublished, limiting direct clinical comparisons.
Q & A
Basic Research Questions
Q. What methodologies are recommended for conducting a comprehensive literature review on Oganomycin GG?
- Answer : Begin by refining search terms using synonyms (e.g., "this compound biosynthesis," "mechanism of action") and Boolean operators (AND/OR) to capture relevant studies across databases like PubMed, Scopus, and Web of Science . Use Google Scholar's advanced search to filter by publication year, author, and journal, ensuring access to high-impact studies . Prioritize peer-reviewed articles and validate source credibility using tools like "easy scholar" browser plugins to assess journal impact factors . Document findings in a structured matrix, categorizing studies by experimental design, bioactivity assays, and mechanistic insights to identify knowledge gaps .
Q. How should researchers design initial experiments to evaluate this compound's bioactivity?
- Answer : Adopt a tiered approach:
- In vitro assays : Use cell-based models (e.g., bacterial or cancer cell lines) to assess antimicrobial/cytotoxic activity, with positive/negative controls and dose-response curves .
- Statistical power : Calculate sample sizes using tools like G*Power to ensure reproducibility, minimizing Type I/II errors .
- Replication : Include technical and biological replicates, and pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. What frameworks are effective for formulating hypotheses about this compound's molecular targets?
- Answer : Apply the PICO framework (Population: bacterial/cancer cells; Intervention: this compound; Comparison: existing antibiotics/therapeutics; Outcome: inhibition efficacy) to structure testable hypotheses . For feasibility, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with available resources and ethical guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity across studies . For example:
- Data normalization : Adjust for variability in assay conditions (e.g., pH, temperature) using standardized protocols .
- Sensitivity analysis : Identify outliers via statistical tools (e.g., Grubbs' test) and validate findings through independent replication .
- Mechanistic studies : Use proteomics or CRISPR screens to confirm target engagement, addressing discrepancies in mode-of-action claims .
Q. What strategies are recommended for integrating multi-omics data in this compound research?
- Answer :
- Transcriptomics & metabolomics : Pair RNA-seq data with LC-MS metabolomic profiles to map biosynthetic pathways and resistance mechanisms .
- Data integration : Use tools like Cytoscape for network analysis, linking gene expression changes to metabolite production .
- Validation : Apply CRISPR-Cas9 knockouts or isotopic tracing to confirm pathway interactions .
Q. How can researchers optimize in vivo studies to evaluate this compound's therapeutic potential?
- Answer :
- Model selection : Use murine infection models with immune-deficient strains to assess efficacy in controlled microenvironments .
- Pharmacokinetics : Employ LC-MS/MS to measure plasma/tissue concentrations, adjusting dosing regimens based on half-life data .
- Ethical compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples .
Methodological & Ethical Considerations
Q. What steps ensure data integrity in this compound research?
- Answer :
- Data management : Use electronic lab notebooks (e.g., LabArchives) for real-time updates and version control .
- Audit trails : Implement dual-review processes for raw data and statistical analyses .
- Open access : Share datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address challenges in structural elucidation of this compound derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
